Z-Ser-Ala-OH Z-Ser-Ala-OH
Brand Name: Vulcanchem
CAS No.: 24787-87-9
VCID: VC3780692
InChI: InChI=1S/C14H18N2O6/c1-9(13(19)20)15-12(18)11(7-17)16-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,18)(H,16,21)(H,19,20)
SMILES: CC(C(=O)O)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C14H18N2O6
Molecular Weight: 310.30 g/mol

Z-Ser-Ala-OH

CAS No.: 24787-87-9

Cat. No.: VC3780692

Molecular Formula: C14H18N2O6

Molecular Weight: 310.30 g/mol

* For research use only. Not for human or veterinary use.

Z-Ser-Ala-OH - 24787-87-9

Specification

CAS No. 24787-87-9
Molecular Formula C14H18N2O6
Molecular Weight 310.30 g/mol
IUPAC Name 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Standard InChI InChI=1S/C14H18N2O6/c1-9(13(19)20)15-12(18)11(7-17)16-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,18)(H,16,21)(H,19,20)
Standard InChI Key VWPKWOHWTBYMEQ-UHFFFAOYSA-N
SMILES CC(C(=O)O)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C(=O)O)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Fundamental Properties

Z-Ser-Ala-OH, also known by its CAS number 24787-87-9, is a dipeptide with the molecular formula C₁₄H₁₈N₂O₆ and a molecular weight of 310.31 g/mol . The compound consists of serine (Ser) as the N-terminal amino acid and alanine (Ala) as the C-terminal amino acid, with the amino terminus protected by a benzyloxycarbonyl (Z) group. This structure provides specific chemical properties that make it suitable for peptide synthesis applications.

Structural Characteristics

The compound features several key functional groups:

  • A benzyloxycarbonyl (Z) protecting group at the N-terminus

  • A peptide bond connecting serine and alanine

  • A hydroxyl group on the serine side chain

  • A free carboxylic acid at the C-terminus

These structural features enable Z-Ser-Ala-OH to participate in various chemical reactions while maintaining the integrity of the peptide bond during synthetic procedures.

Physical and Chemical Properties

The physical and chemical properties of Z-Ser-Ala-OH are summarized in the following table:

PropertyValue
CAS Number24787-87-9
Molecular FormulaC₁₄H₁₈N₂O₆
Molecular Weight310.31 g/mol
Physical StateSolid
SolubilitySoluble in DMSO
Recommended Storage-20°C

The compound exhibits good solubility in organic solvents, particularly DMSO, which facilitates its use in various biochemical applications and synthetic procedures.

Synthesis Methods and Reactions

The synthesis of Z-Ser-Ala-OH typically involves multiple steps of protection, coupling, and deprotection procedures common in peptide chemistry. Based on the available literature, several synthetic approaches can be employed.

General Synthetic Approach

The common synthetic route for Z-Ser-Ala-OH involves:

  • Protection of the amino group of serine with the Z (benzyloxycarbonyl) group

  • Activation of the carboxyl group of the protected serine

  • Coupling with alanine methyl or ethyl ester

  • Selective deprotection of the C-terminal ester group to yield the free carboxylic acid

Specific Coupling Methods

Several coupling reagents and methods can be used for the synthesis of Z-Ser-Ala-OH, including:

  • The azide method, as mentioned in the literature for similar peptide couplings

  • The DCC (dicyclohexylcarbodiimide) method for peptide bond formation

  • Active ester methods using HOBt (1-hydroxybenzotriazole) or similar additives

The choice of method depends on the specific requirements for yield, purity, and prevention of side reactions.

Applications in Peptide Chemistry

Z-Ser-Ala-OH serves as an important building block in peptide synthesis and has various applications in biochemical research.

Role in Peptide Synthesis

As a protected dipeptide, Z-Ser-Ala-OH can be used as a building block for the synthesis of larger peptides. The presence of the Z protecting group at the N-terminus allows for controlled peptide chain extension from the C-terminus. This is particularly valuable when synthesizing peptides containing the Ser-Ala sequence motif.

Research Applications

Z-Ser-Ala-OH has been utilized in various research contexts, including:

  • Studies of enzyme-substrate interactions

  • Development of peptide-based drugs

  • Investigation of structure-activity relationships in bioactive peptides

  • Synthetic methodology research

Its defined structure and chemical properties make it a reliable tool for researchers working in peptide chemistry and related fields.

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM3.2226 mL16.1129 mL32.2258 mL
5 mM0.6445 mL3.2226 mL6.4452 mL
10 mM0.3223 mL1.6113 mL3.2226 mL

Comparative Analysis with Related Compounds

To understand the unique properties and applications of Z-Ser-Ala-OH, it is valuable to compare it with structurally related compounds.

Comparison with Z-Ala-Ser-OH

Z-Ala-Ser-OH is an isomeric dipeptide with the same amino acid components but in reverse order. The key differences include:

  • Different chromatographic properties due to altered hydrophobicity

  • Potentially different reactivity patterns in peptide coupling reactions

  • Varied biological recognition properties when incorporated into larger peptides

These differences highlight the importance of amino acid sequence in determining the chemical and biological properties of peptide compounds.

Comparison with Other Protected Dipeptides

When compared to other Z-protected dipeptides, Z-Ser-Ala-OH shows distinctive properties due to the presence of the serine hydroxyl group, which can:

  • Participate in hydrogen bonding

  • Serve as a nucleophile in certain reactions

  • Influence solubility and conformational preferences

This comparative analysis emphasizes the unique chemical profile of Z-Ser-Ala-OH and its specific utility in peptide chemistry.

Research Findings and Biochemical Significance

The research literature indicates several significant findings regarding Z-Ser-Ala-OH and its biochemical relevance.

Role in Enzymatic Studies

Z-Ser-Ala-OH and similar protected peptides have been used in studies investigating enzyme mechanisms, particularly those involving proteases and peptidases. The protected dipeptide structure allows for controlled interaction with enzymatic active sites, providing insights into substrate recognition and catalytic mechanisms.

Structure-Activity Relationships

Research involving Z-Ser-Ala-OH has contributed to our understanding of structure-activity relationships in peptide chemistry. The specific arrangement of functional groups in this compound influences its:

  • Binding affinity to target enzymes

  • Susceptibility to enzymatic cleavage

  • Conformational preferences in solution

These characteristics make Z-Ser-Ala-OH a valuable tool for studying the fundamental principles of peptide-based interactions in biological systems.

Analytical Methods for Characterization

Various analytical techniques can be employed to characterize Z-Ser-Ala-OH and confirm its identity and purity.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is commonly used for the analysis of Z-Ser-Ala-OH, allowing for:

  • Confirmation of purity

  • Separation from synthetic byproducts

  • Quantitative determination in complex mixtures

Typical HPLC conditions might include a C18 reverse-phase column with a gradient elution system using acetonitrile and water with 0.1% trifluoroacetic acid.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are powerful tools for structural confirmation of Z-Ser-Ala-OH:

  • ¹H NMR provides information about proton environments, confirming the presence of characteristic functional groups

  • ¹³C NMR reveals the carbon skeleton structure

  • Mass spectrometry confirms the molecular weight and can provide fragmentation patterns specific to the compound

These analytical methods ensure the identity and quality of Z-Ser-Ala-OH for research applications.

Current and Future Research Directions

The ongoing research involving Z-Ser-Ala-OH and related compounds suggests several promising directions for future investigation.

Development of New Synthetic Methodologies

Researchers continue to explore efficient and environmentally friendly methods for synthesizing protected peptides like Z-Ser-Ala-OH. These efforts focus on:

  • Minimizing the use of toxic reagents

  • Improving yields and stereoselectivity

  • Developing solid-phase and flow chemistry approaches

Such methodological advancements could enhance the accessibility and utility of Z-Ser-Ala-OH in various research contexts.

Exploration of Novel Applications

The unique structure and properties of Z-Ser-Ala-OH suggest potential applications beyond traditional peptide synthesis, including:

  • Development of peptidomimetic drug candidates

  • Creation of peptide-based materials with specific functional properties

  • Use as a probe for studying biomolecular interactions

These emerging research areas highlight the continuing relevance of Z-Ser-Ala-OH in contemporary biochemical research.

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